molecular formula C8H11ClF3NO2 B13486296 rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B13486296
M. Wt: 245.62 g/mol
InChI Key: NTZYQUGKXWHRBK-YDSVSURXSA-N
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Description

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a 3-azabicyclo[3.2.0]heptane core substituted with a trifluoromethyl (-CF₃) group at position 6 and a carboxylic acid moiety at position 1, forming a hydrochloride salt. The calculated molecular formula is C₈H₁₁ClF₃NO₂, with a molecular weight of 245.5 g/mol (based on structural analysis). The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability, while the hydrochloride salt increases aqueous solubility. This compound is primarily used as a chiral building block in pharmaceutical synthesis, as evidenced by its commercial availability from multiple suppliers .

Properties

Molecular Formula

C8H11ClF3NO2

Molecular Weight

245.62 g/mol

IUPAC Name

(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)4-1-7(6(13)14)3-12-2-5(4)7;/h4-5,12H,1-3H2,(H,13,14);1H/t4-,5+,7-;/m0./s1

InChI Key

NTZYQUGKXWHRBK-YDSVSURXSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@]1(CNC2)C(=O)O)C(F)(F)F.Cl

Canonical SMILES

C1C(C2C1(CNC2)C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the trifluoromethyl group and other desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bicyclic structure provides rigidity, enabling precise binding to target sites and modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target compound 6-CF₃, 1-COOH, hydrochloride C₈H₁₁ClF₃NO₂ (calc.) 245.5 (calc.) Enhanced lipophilicity; pharmaceutical intermediate
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane trifluoroacetate (1:2) 6-methyl, 3,6-diaza, bis(trifluoroacetate) C₁₁H₁₄F₆N₂O₄ (calc.) 352 (calc.) Additional nitrogen atom; trifluoroacetate salt improves solubility
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride 6-hydroxyl, hydrochloride C₆H₁₂ClNO 149.62 Hydroxyl group for hydrogen bonding; potential synthetic intermediate
Rac-[(1r,5r,6s)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride 6-methanol, hydrochloride C₇H₁₄ClNO (calc.) 163.5 (calc.) Methanol substituent; increased polarity
rac-(1R,5S,6R)-6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride 6-methoxymethyl, hexane ring C₇H₁₃ClNO 165.6 (calc.) Smaller ring size (hexane); methoxymethyl enhances solubility
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride 2-oxa, 6-aza C₅H₁₀ClNO 135.59 Oxygen and nitrogen in ring; reduced molecular complexity
(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[[2-[(iminomethyl)amino]ethyl]thio]-...* 1-hydroxyethyl, thioether side chain, carboxylic acid C₁₆H₂₃N₃O₄S (calc.) 353.44 (calc.) Beta-lactam antibiotic; antimicrobial activity

*Full name: (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[[2-[(iminomethyl)amino]ethyl]thio]-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Key Structural and Functional Differences

Substituent Effects

  • Carboxylic Acid (-COOH) : Unlike ester or alcohol derivatives, the free carboxylic acid in the target compound allows for salt formation (e.g., hydrochloride), improving solubility for formulation .

Ring Modifications

  • Diaza vs. Azabicyclo : The 3,6-diaza derivative () introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity, which may affect receptor interactions .
  • Beta-Lactam Antibiotics : Compounds like those in and incorporate sulfur (e.g., 4-thia-1-azabicyclo) and beta-lactam rings, critical for antimicrobial activity via penicillin-binding protein inhibition .

Biological Activity

Rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound notable for its trifluoromethyl group and azabicyclo structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems.

The compound has the following molecular characteristics:

  • Molecular Formula : C9H13ClF3NO2
  • Molecular Weight : Approximately 239.66 g/mol
  • Structure : The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group significantly influences binding affinity and selectivity for receptors or enzymes, which can modulate various biochemical pathways.

Interaction with Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that this compound can act as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). A study on related compounds demonstrated that modifications to the bicyclic structure could enhance binding affinity to nAChR subtypes, particularly the alpha4beta2 subtype, which is implicated in cognitive functions and neuroprotection .

CompoundBinding AffinityFunctional Activity
rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptaneHighAgonist at alpha4beta2 nAChR
(1R,5S)-25ModerateAgonist at alpha4beta2 nAChR
(1R,5S)-55HighSelective for alpha4beta2 nAChR

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that compounds similar to rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane can protect neuronal cells from apoptosis induced by neurotoxic agents.
  • Cognitive Enhancement : Animal models have indicated that administration of this compound can improve memory and learning abilities, likely through modulation of cholinergic signaling pathways.

Applications in Drug Development

The unique properties of rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane make it a candidate for drug development aimed at treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to selectively bind to nAChRs suggests potential therapeutic benefits in enhancing cognitive function and providing neuroprotection.

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